奥希替尼

概述

描述

奥希替尼是阿斯利康制药公司开发的第三代表皮生长因子受体 (EGFR) 酪氨酸激酶抑制剂 (TKI)。它主要用于治疗 EGFR 基因存在特定突变(如 T790M 突变)的非小细胞肺癌 (NSCLC) 。 奥希替尼以其选择性靶向 EGFR 基因中的敏感突变和耐药突变的能力而闻名,使其成为 NSCLC 管理中的关键药物 .

科学研究应用

作用机制

生化分析

Biochemical Properties

Osimertinib is a potent, selective, irreversible EGFR-TKI . It interacts with EGFR, a protein that plays a crucial role in cell growth and division . Osimertinib covalently binds to EGFR C797, reducing the effect of osimertinib in inhibiting cell proliferation and EGFR phosphorylation .

Cellular Effects

Osimertinib has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Osimertinib has been shown to significantly sensitize both ABCB1-transfected and drug-selected cell lines to substrate anticancer drugs .

Molecular Mechanism

Osimertinib exerts its effects at the molecular level through several mechanisms. It binds irreversibly to the gate-keeper T790M mutations which increases ATP binding activity to EGFR and result in poor prognosis for late-stage disease . Furthermore, osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, osimertinib has shown changes in its effects over time. For instance, it has been observed that resistance to osimertinib inevitably develops during the treatment, limiting its long-term effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of osimertinib vary with different dosages. For example, a study showed that osimertinib significantly inhibited tumor growth in a PC9T790M xenograft model .

Metabolic Pathways

Osimertinib is involved in several metabolic pathways. It is mainly metabolized by the CYP3A enzyme in humans . Among the metabolites produced by osimertinib, AZ5104, and AZ7550, which are demethylated, are most vital .

Transport and Distribution

Osimertinib is transported and distributed within cells and tissues. It significantly increased the accumulation of [3H]-paclitaxel in ABCB1 overexpressing cells by blocking the efflux function of ABCB1 transporter .

Subcellular Localization

It has been observed that osimertinib significantly sensitizes both ABCB1-transfected and drug-selected cell lines to substrate anticancer drugs .

准备方法

合成路线和反应条件

奥希替尼的合成涉及多个步骤,从商业上可获得的起始原料开始。关键步骤包括核心结构的形成,随后引入各种官能团。合成路线通常包括:

核心结构的形成: 奥希替尼的核心结构是通过一系列缩合和环化反应合成的。

官能团的引入: 通过亲核取代和偶联反应引入各种官能团,例如甲氧基、二甲氨基和吲哚基。

最终组装: 最终组装涉及将核心结构与侧链偶联,形成完整的分子.

工业生产方法

奥希替尼的工业生产涉及优化合成路线以确保高产率和纯度。该过程通常包括:

干法制粒: 使用干法制粒方法(如辊压)处理活性药物成分 (API),以形成片剂.

反应条件优化: 优化温度、压力和 pH 等参数以最大程度地提高产率并减少杂质.

化学反应分析

反应类型

奥希替尼会发生各种化学反应,包括:

氧化: 奥希替尼可以被细胞色素 P450 酶氧化,导致形成羟基化代谢物.

还原: 还原反应不太常见,但可以在特定条件下发生。

常见试剂和条件

氧化: 常见试剂包括细胞色素 P450 酶和其他氧化剂。

取代: 在亲核取代反应中使用二甲胺和甲氧基等试剂.

主要产物

相似化合物的比较

类似化合物

吉非替尼: 用于治疗 NSCLC 的第一代 EGFR TKI。

厄洛替尼: 另一种第一代 EGFR TKI,与吉非替尼具有类似的局限性.

阿法替尼: 第二代 EGFR TKI,更有效,但与更高的毒性相关.

奥希替尼的独特性

奥希替尼的独特之处在于它能够选择性地靶向 EGFR 基因中的敏感突变和耐药突变,同时保留野生型 EGFR,从而降低毒性 。 在治疗具有 T790M 突变的 NSCLC 方面显示出优越的疗效,与早期几代 EGFR TKI 相比,它具有良好的安全性 .

属性

IUPAC Name |

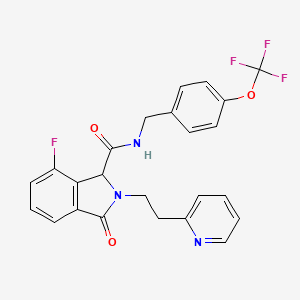

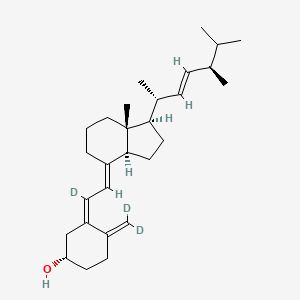

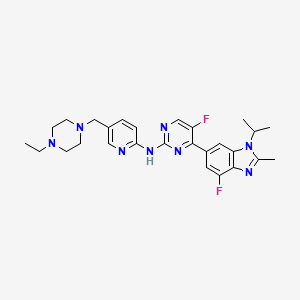

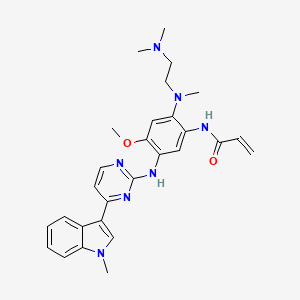

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYJMQONPNNFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025961 | |

| Record name | Osimertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds to certain mutant forms of EGFR (T790M, L858R, and exon 19 deletion) that predominate in non-small cell lung cancer (NSCLC) tumours following treatment with first-line EGFR-TKIs. As a third-generation tyrosine kinase inhibitor, osimertinib is specific for the gate-keeper T790M mutation which increases ATP binding activity to EGFR and results in poor prognosis for late-stage disease. Furthermore, osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity. Compared to wild-type EGFR, osimertinib has 200 times higher affinity for EGFR molecules with the L858R/T790M mutation _in vitro_. | |

| Record name | Osimertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1421373-65-0 | |

| Record name | Osimertinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osimertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osimertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Osimertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSIMERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C06JJ0Z2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the primary target of osimertinib and how does it interact with this target?

A1: Osimertinib is designed to irreversibly bind to EGFR, specifically targeting both EGFR-TKI-sensitizing mutations and the EGFR T790M resistance mutation. [] This covalent binding inhibits the kinase activity of EGFR. [, ]

Q2: What are the downstream effects of osimertinib binding to EGFR?

A2: Osimertinib binding to EGFR blocks downstream signaling pathways, including PI3K-AKT and MAPK-ERK, crucial for cancer cell growth and survival. [, , ] This inhibition leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth. [, , ]

Q3: Does osimertinib affect other targets besides EGFR?

A3: While highly selective for EGFR, osimertinib can also inhibit HER2 (ERBB2) to a lesser extent. [] This off-target effect might contribute to some of its side effects.

Q4: What is the molecular formula and weight of osimertinib?

A4: The provided research articles do not explicitly mention the molecular formula or weight of osimertinib.

Q5: Is there any spectroscopic data available for osimertinib in these studies?

A5: The provided research articles do not include spectroscopic data for osimertinib.

Q6: How stable is osimertinib under various storage conditions?

A6: The research articles don’t elaborate on specific stability data for osimertinib under various conditions.

Q7: Does osimertinib have any catalytic properties as described in the research?

A7: Osimertinib acts as an inhibitor, not a catalyst. Its primary mechanism involves irreversible binding to EGFR, blocking its kinase activity rather than catalyzing a reaction.

Q8: Have any computational chemistry studies been performed on osimertinib?

A8: The provided research articles do not discuss computational chemistry studies conducted on osimertinib.

Q9: How do structural modifications of osimertinib impact its activity and selectivity?

A9: The research articles primarily focus on osimertinib itself and do not delve into the SAR of the compound through structural modifications.

Q10: Are there any specific formulation strategies used to improve the stability, solubility, or bioavailability of osimertinib?

A10: The research articles do not provide details on the formulation strategies employed for osimertinib.

Q11: Do the articles mention any specific SHE regulations regarding osimertinib development or manufacturing?

A11: The provided research articles primarily focus on the clinical and biological aspects of osimertinib and do not explicitly discuss SHE regulations.

Q12: How is osimertinib absorbed, distributed, metabolized, and excreted (ADME) in the body?

A12: Osimertinib is primarily metabolized by CYP3A enzymes. [] Following oral administration, it is extensively distributed throughout the body and eliminated mainly through the fecal route. []

Q13: Does food or gastric pH affect the pharmacokinetics of osimertinib?

A13: Research indicates that co-administration with food or omeprazole, a gastric pH modifier, does not significantly impact the exposure of osimertinib. []

Q14: What in vitro models have been used to study osimertinib efficacy?

A14: Various EGFR-mutant NSCLC cell lines, including H1975, PC-9, HCC827, and HCC4006, have been utilized to investigate the efficacy of osimertinib in vitro. [, , , , ]

Q15: What in vivo models have been used to assess osimertinib's efficacy?

A15: Osimertinib's effectiveness has been evaluated in vivo using xenograft and patient-derived xenograft (PDX) models of EGFR-mutant NSCLC. [, , , ] These models help to understand the drug's impact on tumor growth and metastasis.

Q16: Have clinical trials been conducted to evaluate the efficacy of osimertinib?

A16: Yes, several clinical trials, including the FLAURA and AURA3 trials, have demonstrated the efficacy of osimertinib in treating EGFR-mutant NSCLC. [, , , , , , , ]

Q17: What is the efficacy of osimertinib against brain metastases?

A17: Osimertinib demonstrates efficacy against brain metastases, as observed in clinical trials and case studies. [, , , ] It shows promising activity in controlling tumor growth and improving progression-free survival in patients with EGFR-mutant NSCLC with brain metastases.

Q18: Can osimertinib be combined with other therapies for enhanced efficacy?

A18: Research suggests potential synergistic effects when osimertinib is combined with other therapies like bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF). [, , ]

Q19: What are the known mechanisms of resistance to osimertinib?

A19: Several resistance mechanisms to osimertinib have been identified, including: * EGFR-dependent mechanisms: The emergence of the EGFR C797S mutation is a significant mechanism of acquired resistance. [, ] * EGFR-independent mechanisms: These include MET amplification, epithelial-to-mesenchymal transition (EMT), AXL upregulation, HER2 amplification, and mutations in KRAS, BRAF, and PIK3CA. [, , , , , ]

Q20: Is there any evidence of cross-resistance between osimertinib and other anticancer drugs?

A20: While not extensively discussed in the provided articles, research suggests that resistance mechanisms like MET amplification can confer cross-resistance to multiple TKIs, including osimertinib. [, ]

Q21: What are the common adverse events associated with osimertinib treatment?

A21: Common adverse events reported with osimertinib include paronychia, QTc prolongation, and gastrointestinal issues like diarrhea. [, , ]

Q22: Are there any specific cardiac safety concerns associated with osimertinib?

A22: QTc prolongation is a known cardiac safety concern with osimertinib. [, ] Additionally, cases of congestive heart failure and decreased left ventricular ejection fraction have been reported, emphasizing the need for cardiac monitoring during treatment. [, ]

Q23: Are there any specific drug delivery systems or targeting strategies being explored to enhance osimertinib delivery to tumor sites?

A23: The provided research articles do not delve into specific drug delivery systems or targeting strategies for osimertinib.

Q24: What analytical techniques are used to measure osimertinib and its metabolites in biological samples?

A24: Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is commonly used to quantify osimertinib and its metabolites in biological samples. [, ]

Q25: Are there any specific techniques used for detecting resistance mechanisms like EGFR mutations?

A25: Next-generation sequencing (NGS) is widely employed to detect EGFR mutations, including T790M and C797S, which are crucial for predicting osimertinib response and monitoring resistance. [, , , ]

Q26: Do the research articles address the environmental impact or degradation of osimertinib?

A26: The provided research articles focus on clinical and biological aspects of osimertinib and do not discuss its environmental impact or degradation.

Q27: What is known about the dissolution rate and solubility of osimertinib in different media?

A27: The research articles don't provide specific details regarding the dissolution rate and solubility of osimertinib in various media.

Q28: Are there any details provided on the validation of analytical methods used for osimertinib analysis?

A28: The provided research articles do not elaborate on the validation procedures of the analytical methods used for osimertinib quantification.

Q29: Do the research articles mention specific quality control measures for osimertinib manufacturing and distribution?

A29: The research articles primarily focus on clinical research and do not delve into the specifics of quality control measures implemented during osimertinib manufacturing and distribution.

Q30: Is there any information on the potential of osimertinib to induce an immune response?

A30: The provided research articles do not discuss the potential immunogenicity of osimertinib.

Q31: Do the research articles provide insights into interactions between osimertinib and drug transporters?

A31: The research articles do not provide information on interactions between osimertinib and drug transporters.

Q32: Does osimertinib induce or inhibit drug-metabolizing enzymes?

A32: The research articles primarily focus on the metabolism of osimertinib by CYP3A enzymes and do not mention if osimertinib itself influences the activity of drug-metabolizing enzymes. [, ]

Q33: Is there any information available on the biocompatibility or biodegradability of osimertinib?

A33: The research articles do not provide information on the biocompatibility or biodegradability of osimertinib.

Q34: Are there any alternative treatments or compounds with similar mechanisms of action to osimertinib?

A34: Other third-generation EGFR-TKIs are being investigated, although osimertinib remains a prominent treatment option. [, , ] Furthermore, research explores combining osimertinib with other targeted therapies or chemotherapy to overcome resistance and improve outcomes. [, , , ]

Q35: Do the research articles address strategies for recycling or managing waste generated during osimertinib manufacturing or administration?

A35: The provided research articles do not discuss the recycling or waste management aspects associated with osimertinib.

Q36: Do the research articles highlight any specific research infrastructure or resources essential for osimertinib research?

A36: The research articles implicitly emphasize the significance of resources like:

- Cell lines and PDX models: These are vital tools for studying osimertinib's efficacy and investigating resistance mechanisms in vitro and in vivo. [, , , , , , ]

- NGS technology: This technology plays a crucial role in identifying genetic alterations, such as EGFR mutations, essential for predicting drug response and monitoring resistance. [, , , ]

Q37: How has the research on osimertinib evolved, and what are the key milestones in its development as a lung cancer treatment?

A37: Osimertinib's development represents a significant milestone in the treatment of EGFR-mutant NSCLC, particularly for patients who develop resistance to first- and second-generation EGFR-TKIs. [, , , ] Key milestones include its initial approval for use in T790M-positive NSCLC and its subsequent approval for first-line treatment of EGFR-mutant advanced NSCLC. [, , ] Current research focuses on overcoming resistance mechanisms and improving long-term outcomes for patients.

Q38: What are some examples of cross-disciplinary research and collaboration in the development and application of osimertinib?

A38: Osimertinib research involves collaboration between various disciplines, including:

- Oncology and Pharmacology: Clinicians and pharmacologists work together to evaluate the efficacy and safety of osimertinib in clinical trials. [, , , , , , , ]

- Molecular Biology and Genetics: Researchers investigate the molecular mechanisms of osimertinib action and resistance, relying on techniques like NGS to identify key genetic alterations. [, , , ]

- Biochemistry and Pharmacology: Scientists study the interactions between osimertinib and its target, EGFR, as well as its ADME profile. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。